molecular formula C12H10ClNO2 B11871791 2-Chloro-6,8-dimethylquinoline-4-carboxylic acid

2-Chloro-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B11871791
M. Wt: 235.66 g/mol
InChI Key: ANHRBXVYCKYLMV-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative, characterized by the presence of a chlorine atom at the second position, and methyl groups at the sixth and eighth positions of the quinoline ring. The carboxylic acid group is located at the fourth position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,8-dimethylquinoline-4-carboxylic acid typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.

    Electrophilic substitution: Reagents such as halogens or nitrating agents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine and methyl groups enhance its binding affinity to enzymes and receptors. The carboxylic acid group plays a crucial role in hydrogen bonding and electrostatic interactions, facilitating its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups, along with the carboxylic acid, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-6,8-dimethylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO2/c1-6-3-7(2)11-8(4-6)9(12(15)16)5-10(13)14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

ANHRBXVYCKYLMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)Cl)C(=O)O)C

Origin of Product

United States

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